molecular formula C15H22ClNO2 B6596035 Tolpronine hydrochloride CAS No. 6775-25-3

Tolpronine hydrochloride

Cat. No.: B6596035
CAS No.: 6775-25-3
M. Wt: 283.79 g/mol
InChI Key: ULNVWYGFIUFKDR-UHFFFAOYSA-N
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Description

Historical Context of Research on Tolpronine (B1618543) Hydrochloride

The origins and timeline of the synthesis and initial investigation of tolpronine hydrochloride are not well-documented in readily accessible scientific journals or historical records. The compound is available from various chemical suppliers as a reference material, which suggests that it has been synthesized and characterized. These suppliers categorize it under headings such as "API (Active Pharmaceutical Ingredient) Reference Standards" and "Analgesics," indicating a potential area of pharmacological interest.

However, a detailed historical narrative of its discovery, the key researchers involved, and the evolution of its scientific understanding is not presently available. It appears in some academic documents, including "in silico" studies and quantitative structure-activity relationship (QSAR) models, which are computational methods for predicting the activities of chemical compounds. This suggests that its investigation may be largely in a theoretical or early exploratory phase.

Scope and Significance of Academic Inquiry into this compound

The academic inquiry into this compound is currently limited but points toward potential applications in pharmacology. The chemical structure of the compound, which features a pyridine (B92270) ring, an ethanol (B145695) moiety, and an o-tolyloxy methyl group, is the primary driver of this interest. ontosight.ai Scientists hypothesize that these functional groups could allow the molecule to interact with biological targets, making it a candidate for drug development. ontosight.ai

The significance of academic inquiry into this compound lies in its potential as a lead compound for the development of new therapeutic agents. Its classification by some suppliers as an analgesic reference standard suggests that its pain-relieving properties may be a key area of investigation. However, without published experimental data from in vitro or in vivo studies, the true pharmacological profile and significance of this compound remain speculative.

Current academic interest appears to be focused on predictive modeling rather than extensive laboratory-based research. The inclusion of this compound in computational studies aims to forecast its properties and potential biological activity before undertaking more intensive and costly experimental work.

At present, the body of scientific literature lacks detailed research findings on this compound. While its chemical identity is established, its role and importance in academic and clinical research are yet to be fully elucidated through comprehensive studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,6-dihydro-2H-pyridin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-13-7-3-4-8-15(13)18-12-14(17)11-16-9-5-2-6-10-16;/h2-5,7-8,14,17H,6,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNVWYGFIUFKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCC=CC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50987079
Record name 1-(3,6-Dihydropyridin-1(2H)-yl)-3-(2-methylphenoxy)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6775-25-3
Record name Tolpronine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,6-Dihydropyridin-1(2H)-yl)-3-(2-methylphenoxy)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Pharmacological Research on Tolpronine Hydrochloride

In Vivo Pharmacological Effects and Models

Analgesic Potency Studies in Animal Models

Preclinical studies have demonstrated that Tolpronine (B1618543) hydrochloride possesses notable analgesic activity. When evaluated in animal models, its potency has been compared to other known analgesic agents. Research indicates that Tolpronine is approximately 20 times as active as metamizol when administered subcutaneously and about 11 times as active when given orally. The onset of its analgesic effect following subcutaneous injection is reported to be shorter than that of metamizol, with a similar duration of action.

Analgesic Potency of Tolpronine Hydrochloride Compared to Metamizol

Route of Administration Fold Increase in Potency vs. Metamizol
Subcutaneous ~20x

Modulation of Spinal Reflex Pathways in Vivo

Specific details from in vivo studies on the direct modulation of spinal reflex pathways by this compound are not extensively documented in the available research. However, related compounds, such as tolperisone (B1682978), are known to inhibit both monosynaptic and polysynaptic spinal reflexes. This is achieved through a combination of blocking voltage-gated sodium and calcium channels, which leads to a reduction in the release of excitatory neurotransmitters from primary afferent terminals. While it can be hypothesized that this compound may share a similar mechanism due to structural similarities, direct experimental evidence is required for confirmation.

Effects on Central Nervous System Activity: Electrophysiological and Imaging Studies

Comprehensive electrophysiological and imaging studies detailing the specific effects of this compound on the central nervous system are limited. For the structurally similar compound tolperisone, its effects have been observed to be most pronounced in brain regions associated with pain sensation, including the prefrontal cortex, insula, thalamus, and secondary somatosensory cortex. These findings for tolperisone suggest a central mechanism of action for its analgesic and muscle relaxant properties. Further investigation is needed to determine if this compound exhibits a similar profile of CNS activity.

Gastrointestinal System Modulation in Preclinical Models

The effects of this compound on the gastrointestinal system have been observed in preclinical models. Administration of excessively large amounts of the compound has been shown to cause constipation in normal mice. In isolated tissue preparations, this compound exhibits a weak spasmolytic effect on the guinea pig ileum and rabbit duodenum. Conversely, a spasmogenic effect was noted in the jejunum of anesthetized cats.

Gastrointestinal Effects of this compound in Preclinical Models

Animal Model Tissue Observed Effect
Mouse (in vivo) - Constipation (at high doses)
Guinea Pig (in vitro) Ileum Weak spasmolytic effect
Rabbit (in vitro) Duodenum Weak spasmolytic effect

Long-Term Systemic Effects in Animal Models

Chronic administration of this compound has been investigated in animal models to assess its long-term systemic effects. In studies involving rats and rabbits, chronic administration led to a reduction in the growth rate of the rats. Further detailed toxicological studies are necessary to fully characterize the long-term safety profile of the compound.

In Vitro Pharmacological Characterization

Detailed in vitro pharmacological characterization of this compound, including receptor binding assays and specific channel interaction studies, is not widely available in published literature. For its analog, tolperisone, in vitro studies have been crucial in elucidating its mechanism of action. Tolperisone has been shown to inhibit voltage-gated sodium and calcium channels, which is believed to be the primary mechanism for its muscle relaxant and analgesic effects. This action reduces neuronal excitability and the transmission of nerve impulses. To fully understand the pharmacological profile of this compound, similar in vitro investigations would be necessary to identify its specific molecular targets and affinities.

Cellular Electrophysiological Studies

Preclinical research has established that a key aspect of tolperisone hydrochloride's mechanism of action is its ability to stabilize neuronal membranes, a property attributed to its interaction with voltage-gated ion channels. patsnap.commims.com

Tolperisone has been shown to exhibit a potent blocking effect on voltage-gated sodium channels. nih.gov This action is state-dependent, meaning the drug's affinity for the channel depends on whether the channel is in a resting, open, or inactivated state. Studies have demonstrated that tolperisone shifts the steady-state availability curve of these sodium channels to more negative potentials and prolongs their refractory period. This reduces the influx of sodium ions into neurons, thereby dampening neuronal excitability and the frequency of action potentials. mims.com

In comparative studies, while both tolperisone and the local anesthetic lidocaine (B1675312) block sodium channels, there are notable differences in their interactions with various channel isoforms. nih.gov A detailed kinetic analysis revealed that a significant portion of the inhibition by both drugs is tonic, or permanent and basic in nature. nih.gov However, lidocaine leads to a pronounced prolongation of the fast recovery process for Na_v1.3, Na_v1.5, and Na_v1.7 isoforms, a characteristic not observed with tolperisone. nih.gov

Beyond its effects on sodium channels, tolperisone also inhibits voltage-gated calcium channels, particularly N-type calcium channels. nih.govresearchgate.net This blockade of calcium channels is considered a component of its mechanism, contributing to the inhibition of neurotransmitter release. researchgate.net The depressive effect on voltage-gated sodium channels is more pronounced, with the action on N-type calcium channels being of a lesser extent. nih.gov

Table 1: Effects of Tolperisone on Ion Channels in In Vitro Assays

Ion Channel Type Model System Observed Effect Primary Mechanism
Voltage-gated Sodium Channels (e.g., Na_v1.2, Na_v1.3, Na_v1.7, Na_v1.8) Xenopus laevis oocytes Significant decrease in sodium current Blockade of channel conductance
Voltage-gated Calcium Channels (N-type) Dorsal root ganglion cells Inhibitory effects on calcium channels Blockade of channel conductance

Neurotransmitter Release Modulation in Cellular Systems

The modulation of neurotransmitter release is a direct consequence of tolperisone hydrochloride's effects on ion channels. By inhibiting the influx of sodium and calcium ions, which are crucial for the exocytosis of synaptic vesicles, tolperisone effectively reduces the release of neurotransmitters from presynaptic terminals. mims.comresearchgate.net

A significant finding from preclinical studies is the inhibition of glutamate (B1630785) release. Research using rat brain synaptosomes, which are isolated presynaptic terminals, has shown that tolperisone inhibits depolarization-induced glutamate release in a concentration-dependent manner. This inhibitory effect is primarily attributed to the blockade of voltage-dependent sodium channels, with the involvement of calcium channels becoming more apparent at higher concentrations.

The spinal reflex inhibitory action of tolperisone is thought to be predominantly mediated by this presynaptic inhibition of neurotransmitter release from primary afferent endings. researchgate.net This mechanism distinguishes it from other centrally acting muscle relaxants and contributes to its therapeutic effects in conditions with pathologically increased muscle tone. nih.gov

Table 2: Effect of Tolperisone on Glutamate Release from Rat Brain Synaptosomes

Inducing Agent Tolperisone Concentration Observed Effect Implicated Channels
4-aminopyridine 40, 100, 400 µM Concentration-dependent inhibition Primarily Sodium Channels, Calcium Channels at higher concentrations
High Potassium Higher concentrations Decreased glutamate release Sodium and Calcium Channels

Receptor Binding Affinity and Specificity Studies

While the primary mechanism of tolperisone hydrochloride is the blockade of ion channels, some studies have investigated its interaction with neurotransmitter receptors. Research on rat cortical synaptosomal preparations has shown that tolperisone can inhibit the binding of [³H]BTX (batrachotoxinin A 20-α-benzoate), a ligand for nicotinic acetylcholine (B1216132) receptors, in a dose-dependent manner. nih.gov The reported IC50 value for this inhibition was 40.9 ± 2.5 µM. nih.gov

It is important to emphasize that this receptor binding is likely a secondary action, and the main therapeutic effects of tolperisone are attributed to its membrane-stabilizing properties through ion channel modulation rather than a direct, high-affinity interaction with a specific receptor type. nih.govwikipedia.org Molecular modeling studies have suggested that tolperisone and lidocaine may attach to identical protein binding sites on voltage-gated sodium channels, though direct competition binding studies have not been extensively published. nih.gov

Protein Binding Dynamics and Interactions

The interaction of tolperisone hydrochloride with plasma proteins, particularly human serum albumin (HSA), has been a subject of detailed investigation. These studies are crucial for understanding the pharmacokinetics and distribution of the drug in the body.

Using multispectroscopic and calorimetric approaches, it has been demonstrated that tolperisone hydrochloride binds to HSA with a moderately strong affinity. nih.gov The binding constants (K_b) were found to be in the order of 10⁴ M⁻¹, and the negative Gibbs free energy (ΔG°) value indicated a spontaneous binding process. nih.gov

The primary forces driving this interaction are hydrophobic interactions and hydrogen bonding. nih.gov Molecular docking studies have revealed that tolperisone binds within a specific cavity of HSA known as subdomain IIA, which is also referred to as Sudlow's site I. nih.gov Within this site, it forms hydrogen bonds with the amino acid residues K199 and H242 of HSA. nih.gov

The binding of tolperisone to HSA also induces conformational changes in the protein. Far-UV circular dichroism spectroscopy has shown an increase in the α-helix content of HSA upon binding. nih.gov Furthermore, this interaction leads to a significant increase in the thermal stability of the HSA structure. nih.gov Förster's resonance energy transfer (FRET) studies have calculated the binding distance between the donor (HSA) and the acceptor (tolperisone) to be 2.11 nm. nih.gov

Table 3: Thermodynamic and Binding Parameters of Tolperisone Hydrochloride with Human Serum Albumin (HSA)

Parameter Value/Observation Method
Binding Constant (K_b) ~10⁴ M⁻¹ Fluorescence Spectroscopy
Gibbs Free Energy (ΔG°) Negative Calculation from K_b
Primary Interaction Forces Hydrophobic interactions, Hydrogen bonding Isothermal Titration Calorimetry (ITC)
Binding Site Subdomain IIA (Sudlow's site I) Molecular Docking
Effect on HSA Conformation Increased α-helix content Far-UV Circular Dichroism
Effect on HSA Stability Increased thermal stability Differential Scanning Calorimetry (DSC)
Binding Distance 2.11 nm Förster's Resonance Energy Transfer (FRET)

Mechanistic Elucidation of Tolpronine Hydrochloride Action

Ion Channel Modulation

A primary component of tolpronine (B1618543) hydrochloride's mechanism of action is its ability to modulate the activity of various voltage-gated ion channels, which are critical for neuronal excitability and signal transmission.

Voltage-Gated Sodium Channel Inhibition

Tolpronine and its analogs have been shown to inhibit voltage-gated sodium channels, a key factor in their muscle relaxant and analgesic properties. This inhibition reduces the propagation of action potentials in both myelinated A-fibers and unmyelinated C-fibers, which are involved in transmitting nociceptive signals. Studies on tolperisone (B1682978), a structurally related compound, indicate that this action is a major contributor to its therapeutic effects. The blockade of sodium channels is considered a significant component of the action of tolperisone-type drugs. Research on rat brain synaptosomes suggests that tolperisone's ability to reduce glutamate (B1630785) release is primarily through the blockade of voltage-dependent sodium channels.

While comprehensive data on the isoform-specific interactions of tolpronine hydrochloride itself is limited, research on the closely related compound tolperisone has shed light on this aspect. Tolperisone has demonstrated a specific inhibitory effect on several voltage-gated sodium channel isoforms, including Nav1.2, Nav1.3, Nav1.7, and Nav1.8, which are linked to pain signaling. This contrasts with the action of local anesthetics like lidocaine (B1675312), suggesting a more targeted mechanism for tolperisone-type drugs. The voltage-gated sodium channel Nav1.7, in particular, is a well-validated target for pain, as its loss-of-function mutations lead to a congenital inability to experience pain.

Table 1: Investigated Effects of Tolperisone on Voltage-Gated Sodium Channel Isoforms

IsoformReported EffectReference
Nav1.2Specific inhibitory effect
Nav1.3Specific inhibitory effect
Nav1.7Specific inhibitory effect
Nav1.8Specific inhibitory effect

Voltage-Gated Calcium Channel Inhibition

In addition to sodium channel blockade, tolpronine-type drugs also exhibit inhibitory effects on voltage-gated calcium channels (VGCCs). This action is particularly pronounced for tolperisone and silperisone (B129589). The inhibition of VGCCs, especially N-type calcium channels, is believed to contribute significantly to the presynaptic inhibition of neurotransmitter release from primary afferent nerve endings. At higher concentrations, the inhibition of calcium channels may also play a direct role in the antiallodynic effects of tolperisone by reducing neurotransmitter release.

The combined action on both voltage-gated sodium and calcium channels is thought to be the predominant mechanism behind the spinal reflex inhibitory action of tolperisone-type muscle relaxants.

Neurotransmitter System Interactions and Modulation

The modulation of ion channels by this compound directly impacts neurotransmitter systems. By inhibiting voltage-gated sodium and calcium channels, tolpronine effectively reduces the release of excitatory neurotransmitters, most notably glutamate.

Research has demonstrated that tolperisone can normalize the elevated cerebrospinal fluid (CSF) glutamate levels observed in neuropathic pain models. This reduction in glutamate, a major excitatory neurotransmitter in the central nervous system, is a key factor in dampening the hyperexcitability of spinal dorsal horn neurons that occurs after nerve injury. The inhibition of glutamate release from rat brain synaptosomes by tolperisone further supports this mechanism. While the primary mechanism for this is attributed to sodium channel blockade, a contribution from calcium channel inhibition at higher concentrations is also suggested.

There is currently limited direct evidence to suggest that this compound significantly modulates other neurotransmitter systems, such as the GABAergic system, in a primary capacity.

Neuronal Membrane Stabilization Mechanisms

The term "neuronal membrane stabilization" in the context of this compound's action is largely synonymous with its inhibitory effects on voltage-gated sodium channels. By blocking these channels, tolpronine effectively raises the threshold for action potential generation, thereby "stabilizing" the neuronal membrane against depolarization. This stabilization prevents the rapid and repetitive firing of neurons that underlies conditions of muscle spasticity and pain.

The action of tolpronine can be conceptualized as a state-dependent blockade of sodium channels, which is a characteristic feature of many membrane-stabilizing drugs. This means the drug may have a higher affinity for the channels in their open or inactivated states, which are more prevalent during periods of high neuronal activity. This use-dependent inhibition would make tolpronine more effective in hyperactive neuronal pathways without significantly affecting normal neuronal transmission.

Spinal Cord Reflex Pathway Modulation

A cornerstone of this compound's therapeutic effect is its ability to modulate spinal cord reflex pathways. It acts as a potent inhibitor of spinal synaptic reflexes, with a more pronounced action on synaptic responses than on the excitability of motoneurons themselves when compared to local anesthetics like lidocaine.

Tolperisone has been shown to dose-dependently depress the ventral root potential in isolated spinal cord preparations, indicating a direct inhibitory effect on spinal reflex arcs. Specifically, it has a notable inhibitory effect on monosynaptic reflexes. This depression of spinal reflexes is achieved predominantly through a presynaptic inhibition of transmitter release from primary afferent endings, a direct consequence of its combined blockade of voltage-gated sodium and calcium channels. Furthermore, tolperisone has been observed to inhibit descending reticulo-spinal projections.

Table 2: Effects of Tolperisone on Spinal Reflexes

Reflex TypeObserved EffectReference
Monosynaptic ReflexSpecific inhibitor
Polysynaptic ReflexPartial inhibition
Ventral Root ReflexesDepression

This targeted modulation of spinal reflex pathways allows this compound to reduce muscle hypertonia and spasticity at their neurological source within the spinal cord.

Comparative Mechanistic Analyses with Related Compounds

This compound's precise mechanism of action is not extensively documented in readily available scientific literature. However, by examining its structural analogs, such as prothipendyl (B1679737) and chlorprothixene (B1288), we can infer a likely pharmacological profile centered on the antagonism of various neurotransmitter receptors. These compounds belong to the thioxanthene (B1196266) and azaphenothiazine classes of neuroleptics, which typically exhibit a broad range of effects on the central nervous system.

Prothipendyl , an azaphenothiazine, primarily functions as a dopamine (B1211576) D2 receptor antagonist. patsnap.compatsnap.com This blockade of dopamine pathways is a hallmark of typical antipsychotic medications and is associated with the alleviation of psychotic symptoms. patsnap.com In addition to its dopaminergic activity, prothipendyl also demonstrates significant antihistaminic and anticholinergic properties. patsnap.compatsnap.com The antagonism of histamine (B1213489) H1 receptors contributes to its sedative effects, which can be beneficial in managing agitation and anxiety. patsnap.compatsnap.com Its multi-receptor-targeting mechanism provides a broad spectrum of action. patsnap.com

Chlorprothixene , a thioxanthene derivative, shares a similar mechanistic profile. patsnap.combionity.com It is a potent antagonist of dopamine D1, D2, and D3 receptors, which underlies its antipsychotic effects. bionity.comdrugbank.comt3db.ca Like prothipendyl, chlorprothixene also blocks serotonin (B10506) 5-HT2 receptors, which may contribute to anxiolytic effects and potentially mitigate some of the extrapyramidal side effects associated with strong dopamine blockade. patsnap.combionity.com Furthermore, it exhibits strong antagonism at histamine H1 receptors, leading to sedation, as well as at muscarinic and alpha-1 adrenergic receptors, which can result in anticholinergic side effects and cardiovascular effects like hypotension and tachycardia, respectively. bionity.compatsnap.com

The structural similarities between these compounds and tolpronine suggest that this compound likely also interacts with a range of monoamine receptors. The specific nature and affinity of these interactions would determine its unique therapeutic profile and potential side effects. A comparative analysis of the receptor binding affinities highlights the commonalities and differences within this class of compounds.

CompoundPrimary MechanismReceptor TargetsKey Effects
Prothipendyl Dopamine Receptor AntagonistD2, H1, MuscarinicAntipsychotic, Sedative patsnap.compatsnap.com
Chlorprothixene Dopamine & Serotonin Receptor AntagonistD1, D2, D3, 5-HT2, H1, Muscarinic, Alpha-1Antipsychotic, Anxiolytic, Sedative patsnap.combionity.comdrugbank.com

It is important to note that while these comparisons provide a likely framework for understanding the action of this compound, direct experimental data on its receptor binding profile and functional activity is necessary for a definitive mechanistic elucidation. The subtle variations in chemical structure between these related compounds can lead to significant differences in their pharmacological properties.

Chemical Synthesis and Synthetic Pathway Investigations for Tolpronine Hydrochloride

Historical Synthetic Approaches and Methodological Evolution

The foundational method for synthesizing Tolperisone (B1682978) hydrochloride is the Mannich reaction. google.comgoogle.com This classical approach involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of Tolperisone synthesis, the reaction typically utilizes three key components: a ketone, a secondary amine, and a formaldehyde (B43269) source.

Early synthetic pathways started from raw materials that were often expensive and required multi-stage preparation. google.com A common starting ketone is 4-methylpropiophenone, which reacts with piperidine (B6355638) (as the secondary amine, usually in the form of piperidine hydrochloride) and a formaldehyde equivalent. google.com Initial methods employed formaldehyde in its gaseous state or as paraformaldehyde. google.comgoogle.com For instance, one industrial method described by Nádor et al. used ethanol (B145695) saturated with gaseous formaldehyde. google.com However, this approach presented significant drawbacks, including low yields and safety concerns associated with handling gaseous formaldehyde, making the process expensive and hazardous for large-scale production. google.com

Another historical pathway involved the use of 4'-methylacetophenone (B140295) and paraformaldehyde. google.com This multi-level synthesis, however, resulted in a mixture of substances from which Tolperisone could only be isolated through laborious column chromatography. google.com Some methods also employed aluminum trichloride, which necessitated anhydrous conditions to prevent hydrolysis, further complicating the process. google.com

The evolution of these methods saw the introduction of alternative formaldehyde sources to circumvent the issues with gaseous formaldehyde. One such alternative was 1,2-dioxolane. google.com While syntheses using this reagent could achieve high yields, they often generated multiple by-products that required extensive purification through repeated aqueous extractions. google.comgoogle.com This multi-step workup was considered unfavorable and costly, as the product was first isolated in an oily form before being converted to its hydrochloride salt. google.com These early methods were characterized by their complexity, use of hazardous materials, and challenging purification procedures.

Advanced Synthetic Methodologies and Process Optimization

In response to the limitations of historical methods, significant research has focused on developing advanced synthetic methodologies and optimizing process parameters to enhance yield, purity, and industrial feasibility.

A key innovation was the use of 1,3-dioxolane (B20135) as a more stable and easier-to-handle formaldehyde equivalent, combined with an acid catalyst. google.com This approach allows for a more direct and efficient reaction. In a typical modern synthesis, 4-methylpropiophenone is reacted with piperidine hydrochloride and 1,3-dioxolane in the presence of an acid, such as hydrochloric acid. google.com The reaction is heated for several hours, and upon completion, the Tolperisone hydrochloride product can be precipitated directly from the reaction mixture by cooling or by adding a suitable anti-solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). google.com This method simplifies the purification process significantly, often requiring only filtration and drying, thereby avoiding complex chromatographic or extraction steps. google.com

Process optimization has also involved fine-tuning reaction conditions. For example, patents describe heating the reaction mixture to temperatures between 90°C and 105°C for 7 to 24 hours to ensure the reaction goes to completion. google.com The choice of solvent has also been explored, with alcohols like ethanol being used in some procedures. google.com

A major focus of modern methodologies is the control and minimization of impurities. google.com Depending on the synthetic route, several impurities can arise, including isomers like 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-propanone hydrochloride (2-tolperisone hydrochloride) and 2-methyl-1-(3-methylphenyl)-3-(1-piperidinyl)-propanone hydrochloride (3-tolperisone hydrochloride), as well as by-products like 2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO). google.com Advanced analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to detect and quantify these impurities at very low levels. google.comgoogle.com Purification strategies have been refined to specifically target and reduce these impurities. For instance, controlled crystallization from specific solvent systems, such as acetone (B3395972) and isopropyl ether, can effectively separate the desired product from unwanted by-products, yielding Tolperisone hydrochloride with purities exceeding 99.8%. google.comgoogle.com One patented method details a process that yields colorless crystals with a melting point of 170-173°C and yields as high as 81.5%. google.com Another process reports achieving a purity of 99.93%. google.com

The table below summarizes various reaction parameters from different synthetic methodologies.

ParameterMethod 1Method 2Method 3
Ketone 4-methylpropiophenonep-methyl propiophenone4-methylpropiophenone
Amine Piperidine hydrochloridePiperidine hydrochloridePiperidine
Formaldehyde Source 1,3-dioxolaneFormaldehyde solution1,2-dioxolane
Solvent/Catalyst Hydrochloric acidHydrochloric acid/EthanolAcid catalyst
Reaction Temp. 90-105°CRefluxNot specified
Reaction Time 7-24 hours16 hoursNot specified
Purification Precipitation with Ethyl acetate/MTBECrystallization/FiltrationAqueous extraction
Reported Yield 75-81.5%Not specifiedHigh
Reported Purity Not specified99.93%Not specified

Strategies for Isotopic Labeling of Tolperisone Hydrochloride

Isotopic labeling is a critical tool in drug discovery and development, used to study the absorption, distribution, metabolism, and excretion (ADME) of a pharmaceutical compound. nih.gov By replacing one or more atoms of the drug molecule with their heavy isotopes (e.g., ²H (deuterium), ¹³C, or ¹⁵N), the compound can be traced and distinguished from its endogenous counterparts in biological systems, typically using mass spectrometry. nih.gov

For Tolperisone, specific synthetic pathways have been developed to introduce isotopic labels. One described method for preparing radioactively labeled Tolperisone involves a direct synthesis starting from 4′-methylacetophenone and paraformaldehyde. google.com This multi-step synthesis, however, is noted to produce a mixture of substances, necessitating purification by column chromatography to isolate the final labeled compound. google.com

While specific details on stable isotope labeling of Tolperisone hydrochloride are limited in readily available literature, general strategies can be inferred. The synthesis would involve using an isotopically labeled precursor at an appropriate stage. For example, a ¹³C-labeled 4-methylpropiophenone or a deuterated piperidine could be incorporated into the synthetic schemes described previously. The choice of labeling position is crucial and is typically selected to be at a site that is metabolically stable to prevent premature loss of the label. The labeled compound would then serve as an invaluable internal standard for quantitative bioanalysis or for elucidating metabolic pathways in preclinical and clinical studies. nih.gov

Structure Activity Relationship Sar Studies of Tolpronine Hydrochloride

Stereochemical Investigations and Isomeric Activity

The presence of a chiral center in the tolpronine (B1618543) hydrochloride molecule necessitates an investigation into the role of stereochemistry in its biological activity. Tolperisone (B1682978), the parent compound of tolpronine, is a chiral aryl-alkyl basic ketone, and studies on its stereochemistry have provided significant insights.

Research utilizing circular dichroism (CD) and ultraviolet (UV) spectroscopy has been instrumental in determining the stereochemistry of tolperisone. These studies have revealed that the notable optical activity of tolperisone hydrochloride in the n→π* region is due to the existence of a chiral conformer in solution. nih.govnih.gov The steric hindrance between the carbonyl group and the aromatic ring prevents them from being coplanar, leading to an inherently dissymmetric chromophore with a defined helicity. nih.govnih.gov Solid-state CD spectroscopy of (-)-tolperisone HCl has confirmed that a similar helicity is present in the crystalline phase. nih.govnih.gov Based on Snatzke's chirality rule for nonplanar benzoyl chromophores, the absolute configuration of (-)-tolperisone hydrochloride has been predicted to be R. nih.govnih.gov

The differential activity of the enantiomers has also been a subject of investigation. It has been reported that the dextrorotatory enantiomer of tolperisone is less effective than its counterpart, highlighting the stereoselectivity of its biological target. nih.govopenmedicinalchemistryjournal.com This difference in activity between enantiomers is a common phenomenon for chiral drugs, as the interaction with chiral biological macromolecules such as receptors and enzymes is often stereospecific.

Further underscoring the importance of stereochemistry, a study on a metabolite of tolperisone, (3′-hydroxy-4′-methylphenyl)-2-methyl-3-(piperidine-1-yl)-1-propane-1-one, found that the (R)-enantiomer exhibited more potent activity and weaker acute toxicity than the (S)-enantiomer. This finding led to the development of the (R)-enantiomer, known as NK433, as a novel centrally acting muscle relaxant.

The following table summarizes the key findings related to the stereochemical investigations of tolperisone, which are considered to be highly relevant for tolpronine.

Stereochemical AspectFindingReference
Absolute Configuration The absolute configuration of (-)-tolperisone hydrochloride is predicted to be R. nih.govnih.gov
Isomeric Activity The dextrorotatory enantiomer of tolperisone is reported to be less effective. nih.govopenmedicinalchemistryjournal.com
Metabolite Activity The (R)-enantiomer of a tolperisone metabolite was found to be more potent and less toxic than the (S)-enantiomer.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a drug molecule is critical for its interaction with its biological target. Conformational analysis of tolpronine hydrochloride and its analogs aims to identify the low-energy conformations and, ultimately, the bioactive conformation—the specific spatial arrangement of the molecule when it binds to its receptor.

As previously mentioned, the steric strain in the tolperisone molecule forces the carbonyl group and the aromatic moiety out of coplanarity, resulting in a chiral conformer. nih.govnih.gov This inherent non-planarity is a key feature of its solution and solid-state structure.

Molecular modeling studies have been employed to further understand the conformational preferences of tolperisone and to compare it with other drugs. One such study compared tolperisone with lidocaine (B1675312), a local anesthetic that shares some mechanistic similarities with tolperisone. Through conformational search analysis, low-energy conformations of both molecules were identified. The results indicated that specific conformers of tolperisone and lidocaine could achieve a good superimposition of the structural features important for protein binding. researchgate.net Furthermore, semiempirical calculations showed a good agreement in the electrostatic potentials of these superimposed conformations, suggesting that despite their chemical differences, tolperisone and lidocaine may interact with their protein binding sites in a similar manner. researchgate.net This provides a clue to the bioactive conformation of tolperisone, and by extension tolpronine, suggesting that it adopts a conformation that mimics certain aspects of lidocaine's structure.

While a definitive X-ray crystal structure of this compound bound to its target is not available, the existing spectroscopic and computational data provide a working model of its likely bioactive conformation, characterized by a non-planar arrangement of the aromatic ring and the carbonyl group.

Influence of Molecular Substructures on Biological Activity

Much of this understanding comes from comparative studies of tolperisone and its structural analogs, such as eperisone (B1215868), lanperisone (B1674479), and silperisone (B129589). These compounds share the same basic scaffold but differ in the substitution pattern on the aromatic ring and the nature of the amino group.

The Aromatic Ring and its Substituents: The nature and position of substituents on the phenyl ring significantly influence the activity of tolperisone-like compounds. Tolperisone itself has a methyl group at the para-position of the phenyl ring, while tolpronine has a methyl group at the meta-position. This seemingly minor change can affect the electronic properties and the steric interactions of the molecule with its binding site, potentially leading to differences in potency and selectivity.

Metabolites of tolperisone, such as hydroxymethyl tolperisone, where the aromatic methyl group is hydroxylated, demonstrate that modifications at this position are well-tolerated and can even lead to active compounds.

The Aminoketone Backbone: The α-methyl-β-aminoketone core is a crucial pharmacophore. The methyl group at the alpha position creates the chiral center discussed in section 5.1. Modifications at this position have been explored. For instance, a patent for tolperisone analogs describes the introduction of an additional substituent at the α-position to block the formation of a β-elimination product, which is known to be a genotoxic impurity. This highlights the importance of this position not only for activity but also for the metabolic stability and safety profile of the drug.

Comparative studies of tolperisone and its analogs have provided further SAR insights. For example, in vivo studies in decerebrated, laminectomized rats showed that tolperisone, eperisone, lanperisone, inaperisone, and silperisone all depressed monosynaptic, disynaptic, and polysynaptic reflex potentials. nih.gov However, the peak effects of tolperisone were greater for all three components compared to eperisone, which has an ethyl group instead of a methyl group on the phenyl ring. nih.gov In another study, the muscle relaxant actions of lanperisone, tolperisone, and eperisone were found to be generally similar, although the action of lanperisone was longer-lasting, suggesting a slower metabolism. nih.gov

The following table presents a comparison of the inhibitory effects of tolperisone and its analogs on different spinal reflex components, providing a quantitative basis for the influence of their structural differences.

CompoundMaximal Inhibition of Monosynaptic Reflex (%)Maximal Inhibition of Disynaptic Reflex (%)Maximal Inhibition of Polysynaptic Reflex (%)
Tolperisone ~55~65~75
Eperisone ~45~55~65
Silperisone ~70~80~90
Lidocaine ~30~50~70
Data are estimated from graphical representations in the cited literature and are for comparative purposes.

These studies collectively demonstrate that the biological activity of this compound is finely tuned by its stereochemistry, its preferred conformation, and the specific nature of its constituent molecular fragments.

Metabolism Research of Tolpronine Hydrochloride in Biological Systems

In Vitro Metabolic Pathways and Metabolite Identification

In vitro investigations with human liver microsomes have revealed that the primary metabolic pathway for tolperisone (B1682978), the active component of tolpronine (B1618543) hydrochloride, is methyl-hydroxylation. nih.gov This process leads to the formation of the main metabolite, hydroxymethyl-tolperisone. nih.govcaymanchem.com Additionally, other metabolites have been detected, including those with a mass two units greater than both the parent compound and its hydroxy-metabolite, suggesting further reductive processes are involved. nih.gov It has been concluded that tolperisone undergoes both P450-dependent and P450-independent microsomal biotransformations to a similar extent. nih.gov

Cytochrome P450 Enzyme Involvement in Biotransformation

The cytochrome P450 (P450) system plays a crucial role in the metabolism of tolperisone. Studies using isoform-specific P450 inhibitors, inhibitory antibodies, and recombinant P450 enzymes have identified CYP2D6 as the predominant enzyme responsible for tolperisone metabolism. nih.gov The formation of hydroxymethyl-tolperisone is primarily mediated by CYP2D6. nih.govcaymanchem.com

While CYP2D6 is the principal enzyme, other P450 isoforms also contribute to the biotransformation of tolperisone, albeit to a lesser degree. These include CYP2C19, CYP2B6, and CYP1A2. nih.gov Specifically, the formation of hydroxymethyl-tolperisone is also mediated by CYP2C19 and CYP1A2, but not by CYP2B6. nih.gov

The following table summarizes the involvement of different CYP450 enzymes in the metabolism of tolperisone:

EnzymeRole in Tolperisone MetabolismRole in Hydroxymethyl-tolperisone Formation
CYP2D6 ProminentYes
CYP2C19 Smaller extentYes
CYP1A2 Smaller extentYes
CYP2B6 Smaller extentNo

Metabolite Identification and Structural Characterization

Liquid chromatography-mass spectrometry (LC-MS) has been the primary analytical technique for the identification and characterization of tolperisone metabolites in vitro. The main metabolite has been identified as hydroxymethyl-tolperisone (M1), with a mass-to-charge ratio (m/z) of 261. nih.gov

Other metabolites that have been identified include a metabolite with an m/z of 247, which is suggested to be the carbonyl-reduced parent compound, and another with an m/z of 263, identified as the carbonyl-reduced form of M1. nih.gov

The key metabolites of tolperisone identified in vitro are detailed in the table below:

MetaboliteProposed StructureMass-to-Charge Ratio (m/z)
M1 Hydroxymethyl-tolperisone261
Metabolite 2 Carbonyl-reduced parent compound247
Metabolite 3 Carbonyl-reduced M1263

Enzyme Inhibition in Metabolic Contexts

In the context of its metabolism, tolperisone has been shown to exhibit inhibitory effects on certain metabolic enzymes. Specifically, it acts as a competitive inhibitor of CYP2D6-mediated reactions. nih.gov This has been demonstrated through its inhibition of dextromethorphan (B48470) O-demethylation and bufuralol (B1668043) hydroxylation, with Ki values of 17 µM and 30 µM, respectively. nih.gov

Furthermore, tolperisone was found to inhibit methyl p-tolyl sulfide (B99878) oxidation, a reaction catalyzed by flavin-containing monooxygenase 3 (FMO3), with a Ki of 1200 µM. nih.gov These findings indicate that tolperisone has the potential to influence the metabolism of other drugs that are substrates for these enzymes.

The inhibitory constants (Ki) of tolperisone against specific enzyme activities are presented below:

EnzymeSubstrate Reaction InhibitedInhibition Constant (Ki)
CYP2D6 Dextromethorphan O-demethylation17 µM
CYP2D6 Bufuralol hydroxylation30 µM
FMO3 Methyl p-tolyl sulfide oxidation1200 µM

Advanced Analytical Methodologies for Tolpronine Hydrochloride Research

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and properties of Tolpronine (B1618543) hydrochloride. By interacting with electromagnetic radiation, these techniques offer a non-destructive means to probe the compound's unique chemical features.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of Tolpronine hydrochloride. The method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, with the absorbance being directly proportional to its concentration.

Studies have identified the wavelength of maximum absorbance (λmax) for this compound to be consistently around 260 nm. sphinxsai.comjchps.com This characteristic absorption is utilized in various quantitative estimation methods. For instance, in the analysis of bulk and pharmaceutical dosage forms, a linear relationship between absorbance and concentration is typically observed in ranges such as 3–18 µg/ml. sphinxsai.com The molar absorptivity, a measure of how strongly the compound absorbs light, has been reported to be 1.33 x 10⁴ liter/mol/cm. sphinxsai.com

Different research groups have reported slight variations in the λmax, with values of 254 nm and 261 nm also being used for analysis, particularly when this compound is in combination with other drugs. ijpbs.comresearchgate.net The choice of solvent can influence the absorption spectrum, with purified water and methanol (B129727) being commonly employed. sphinxsai.comijpbs.com

Table 1: UV-Vis Spectroscopic Parameters for this compound

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)260 nm, 254 nm, 261 nm sphinxsai.comjchps.comijpbs.comresearchgate.net
Linearity Range3–18 µg/ml, 4-12 µg/ml, 10-50 µg/ml sphinxsai.comjchps.comijpbs.com
Molar Absorptivity1.33 x 10⁴ L/mol/cm sphinxsai.com
Sandell's Sensitivity0.019 µg/cm²/0.001 absorbance units sphinxsai.com
Detection Limit (LOD)0.032 µg/ml sphinxsai.com
Quantitation Limit (LOQ)0.096 µg/ml sphinxsai.com

This table is interactive. Users can sort and filter the data.

Circular Dichroism (CD) Spectroscopy for Stereochemical and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the stereochemistry of chiral molecules like this compound. nih.govresearchgate.net This technique measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of the molecule in solution. wikipedia.orgnih.gov

The study of this compound by CD spectroscopy has revealed an unusually high optical activity in the n→π* transition region. nih.gov This is interpreted as the presence of a specific chiral conformer in solution. nih.gov Due to stereochemical constraints, the carbonyl (C=O) group and the aromatic ring are not coplanar, creating an inherently dissymmetric chromophore with a defined helicity. nih.gov Solid-state CD spectra of (-)-tolperisone HCl salt have shown that a similar helicity is maintained in the crystal phase. nih.gov Based on established chirality rules for nonplanar benzoyl chromophores, the absolute configuration of (-)-tolperisone hydrochloride has been predicted to be R. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Verification

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for confirming the chemical structure of this compound by identifying its functional groups. researchgate.net The FT-IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the bonds within the molecule. rjpn.orgmdpi.com

Analysis of the FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. These include stretches for the carbonyl group (C=O), aromatic C-H bonds, and the piperidine (B6355638) ring structure. researchgate.net When this compound is formulated with other excipients, FT-IR can be used to assess compatibility by observing any significant shifts in the characteristic peaks of the pure drug, which would indicate potential chemical interactions. researchgate.netmdpi.com The absence of such shifts suggests that the chemical integrity of this compound is preserved within the formulation. researchgate.net

Chromatographic Separation and Quantitation Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially in complex mixtures and pharmaceutical formulations. These methods offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used analytical technique for the determination of this compound. ijpbs.comnih.gov RP-HPLC methods typically employ a non-polar stationary phase (like a C18 column) and a polar mobile phase. ijpbs.comresearchgate.net

A variety of RP-HPLC methods have been developed and validated for the analysis of this compound, both as a single agent and in combination with other drugs. ijpbs.comnih.gov These methods are valued for their simplicity, speed, accuracy, and precision. nih.gov Key parameters that are optimized include the mobile phase composition, flow rate, and detection wavelength. For instance, a common mobile phase consists of a mixture of methanol or acetonitrile (B52724) and a buffer solution, with the pH adjusted to acidic conditions. ijpbs.comnih.gov Detection is almost universally carried out using a UV detector set at or near the λmax of this compound, typically around 260 nm. ijpbs.comresearchgate.net

Table 2: Representative RP-HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column Inertsil C18 (4.6 x 150mm, 5µm) ijpbs.comChromasil C-18 (250 x 4.6 mm, 5 µm) Phenomenax C18 (150 mm × 4.6 mm, 5 μ) nih.gov
Mobile Phase Methanol:Phosphate buffer (pH 3.0) (70:30 v/v) ijpbs.comAcetonitrile:Water (pH 3.0 with o-Phosphoric acid) (60:40 v/v) Phosphate buffer (pH 5.5):Methanol:Acetonitrile:Tri-ethylamine (40:40:20:1.5) nih.gov
Flow Rate 0.8 ml/min ijpbs.com1.0 ml/min 1.0 ml/min nih.gov
Detection Wavelength 260 nm ijpbs.com260 nm 257 nm nih.gov
Retention Time Not Specified4.072 min 3.91 min nih.gov
Linearity Range 100-500 µg/ml ijpbs.com5-60 µg/ml Not Specified

This table is interactive. Users can sort and filter the data.

The validation of these HPLC methods, in accordance with ICH guidelines, typically demonstrates excellent linearity, accuracy, precision, and robustness. ijpbs.comnih.gov For example, linearity is often established with a correlation coefficient (r²) greater than 0.999. ijpbs.com The precision, measured as the relative standard deviation (%RSD), is consistently found to be less than 2%. ijpbs.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective analytical technique for the determination of this compound, particularly in biological fluids. This method combines the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. nih.govyoutube.com

While specific LC-MS/MS methods for this compound are less commonly detailed in publicly available literature compared to HPLC-UV methods, the principles of LC-MS/MS are well-established for the analysis of similar pharmaceutical compounds. nih.gov The development of such a method would involve optimizing the chromatographic separation, followed by the fine-tuning of mass spectrometric parameters. This includes selecting the appropriate ionization source (e.g., electrospray ionization - ESI) and defining the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity for quantifying this compound and any potential metabolites. youtube.com The use of an internal standard is crucial for accurate quantification in complex matrices. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers enhanced separation efficiency, sensitivity, and automation, making it a valuable tool for the qualitative and quantitative analysis of pharmaceutical compounds. youtube.com Several HPTLC methods have been developed and validated for the determination of this compound (also known as Tolperisone (B1682978) hydrochloride) in bulk and pharmaceutical formulations, both as a single agent and in combination with other drugs. sphinxsai.comijraps.inaustinpublishinggroup.com

These methods typically employ pre-coated silica (B1680970) gel 60 F254 aluminum plates as the stationary phase. sphinxsai.comijraps.in The choice of mobile phase is critical for achieving effective separation. Researchers have successfully utilized various solvent systems, tailoring the polarity to resolve this compound from other components. For instance, a mobile phase of chloroform, acetone (B3395972), and toluene (B28343) in a 6:2:2 (v/v/v) ratio was used for the estimation of this compound alone, with detection at 265 nm. ijraps.in Another study for its simultaneous determination with Diclofenac sodium used a mobile phase of Toluene: Ethyl acetate (B1210297): Methanol (4:4:2, v/v/v) with densitometric analysis at 282 nm. sphinxsai.com

Method validation is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and specificity. sphinxsai.comjfda-online.com Linearity is typically established over a concentration range, for example, 50-600 ng/band or 120-720 ng/spot for this compound. sphinxsai.comijraps.in These validated HPTLC methods are simple, precise, and reproducible, making them suitable for routine quality control analysis. ijraps.in

Table 1: Examples of HPTLC Methods for this compound Analysis

Mobile Phase Composition (v/v/v) Detection Wavelength Rf Value Linearity Range (ng/spot or ng/band) Reference
Chloroform: Acetone: Toluene (6:2:2) 265 nm Not Specified 50-600 ng/band ijraps.in
Toluene: Ethyl acetate: Methanol (4:4:2) 282 nm 0.48 120-720 ng/spot sphinxsai.com

Advanced Binding Study Techniques

The interaction of this compound with serum albumins, the primary transport proteins in the bloodstream, is crucial for its pharmacokinetic profile. Advanced biophysical techniques provide deep insights into these binding events.

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions. nih.gov The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be "quenched" or diminished upon binding with a ligand. nih.govnih.gov This phenomenon was observed in the study of this compound's interaction with Human Serum Albumin (HSA).

The binding of this compound to HSA leads to a reduction in the fluorescence emission of HSA at 340 nm. nih.gov Analysis of the quenching mechanism indicated a static quenching process, which arises from the formation of a non-fluorescent ground-state complex between the fluorophore (HSA) and the quencher (this compound). nih.gov The binding constants (Kb), which quantify the affinity between the ligand and protein, were determined at different temperatures. The obtained Kb values were on the order of 104 M-1, signifying a moderately strong affinity of this compound for HSA. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com This allows for a complete thermodynamic characterization of the interaction in a single experiment, yielding the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). nih.govnih.gov

In the investigation of this compound's binding to Human Serum Albumin (HSA), ITC was employed to elucidate the thermodynamic driving forces. nih.gov The results revealed that the binding is a spontaneous process, as indicated by a negative Gibbs free energy (ΔG°) value. nih.gov The thermodynamic signature obtained from the ITC data suggested that the interaction between this compound and HSA is primarily driven by hydrophobic interactions and hydrogen bonding. nih.gov The binding was found to be exothermic, a characteristic often associated with the formation of hydrogen bonds and van der Waals forces. nih.govresearchgate.net

Table 2: Thermodynamic Parameters for this compound-HSA Interaction

Thermodynamic Parameter Value/Interpretation Driving Forces Reference
Gibbs Free Energy (ΔG°) Negative Spontaneous binding nih.gov

Förster's Resonance Energy Transfer (FRET) is a distance-dependent physical process by which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another chromophore (the acceptor). wikipedia.org The efficiency of FRET is extremely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "spectroscopic ruler" for measuring molecular proximity. wikipedia.orgyoutube.com

FRET was utilized to determine the proximity between this compound and its binding site on Human Serum Albumin (HSA). In this context, the tryptophan residue of HSA serves as the intrinsic donor fluorophore, and this compound acts as the acceptor. nih.gov Based on the principles of Förster's theory, the binding distance (r) between the donor and the acceptor was calculated to be 2.11 nm. nih.gov This measurement provides a quantitative estimate of the proximity of the bound drug to the specific tryptophan residue within the protein, complementing the findings from other binding and structural analyses.

Computational and In Silico Approaches in this compound Research

Computational methods, or in silico studies, are essential for visualizing and understanding molecular interactions at an atomic level, providing insights that can be difficult to obtain through experimental means alone. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). mdpi.comthescipub.com This simulation helps to identify the binding site and predict the binding affinity and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

To further characterize the interaction between this compound and Human Serum Albumin (HSA), molecular docking simulations were performed. nih.gov The results of these simulations revealed that this compound binds within a specific cavity of HSA known as subdomain IIA (also referred to as Sudlow's site I). nih.gov The simulation further identified key amino acid residues involved in stabilizing the complex. Specifically, it was shown that this compound forms hydrogen bonds with the residues Lysine 199 (K199) and Histidine 242 (H242) of HSA, providing a detailed atomic-level view of the ligand-receptor interaction. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Tolperisone hydrochloride
Diclofenac sodium
Chloroform
Acetone
Toluene
Ethyl acetate
Methanol
n-butanol
1,4-dioxan
Human Serum Albumin (HSA)
Tryptophan
Lysine

Q & A

Basic Research Questions

Synthesis and Structural Optimization Q: How was Tolpronine hydrochloride synthesized, and what structural features contributed to its selection among over 50 analogs? A: this compound (1-Δ³-piperidino-3-o-toloxypropan-2-ol hydrochloride) was developed through iterative structural modifications of the aryloxypropanolamine class. Key structural features include the o-toloxy aromatic group, a hydroxyl-bearing propanolamine chain, and the Δ³-piperidine moiety, which collectively enhance analgesic potency. Pharmacological screening prioritized compounds with shorter induction times and prolonged efficacy compared to metamizolum .

Pharmacological Screening Models Q: Which experimental models are recommended for initial assessment of Tolpronine’s analgesic and spasmolytic activities? A: Standard models include:

  • In vivo : Subcutaneous/oral administration in mice for analgesic latency and duration.
  • In vitro : Guinea pig ileum and rabbit duodenum for spasmolytic effects, and cat jejunum for spasmogenic activity. Dose-response curves should be established using isotonic transducers to quantify tissue reactivity .

Analytical Characterization Q: What spectroscopic and chromatographic methods validate the identity and purity of this compound? A: Use NMR (¹H/¹³C) to confirm structural integrity, HPLC with UV detection (λ = 254 nm) for purity assessment (>98%), and mass spectrometry for molecular weight verification (283.79 g/mol). Reference standards should align with pharmacopeial protocols for hydrochloride salts .

Advanced Research Questions

Mechanistic Studies Q: How can researchers investigate the dual spasmolytic and spasmogenic effects of this compound across tissues? A: Employ tissue-specific models:

  • Spasmolytic : Pre-contract guinea pig ileum with acetylcholine, then apply Tolpronine to measure relaxation.
  • Spasmogenic : Monitor spontaneous contractions in cat jejunum. Use receptor antagonists (e.g., atropine) to identify cholinergic vs. adrenergic pathways .

Data Contradictions Q: How to resolve discrepancies in reported efficacy data across preclinical studies? A: Conduct comparative dose-response analyses (e.g., ED₅₀ calculations) under standardized conditions. Account for species-specific pharmacokinetics (e.g., rat vs. rabbit metabolic rates) and validate assays using positive controls (e.g., morphine for analgesia) .

Chronic Toxicity Assessment Q: What parameters should be monitored in long-term toxicity studies? A: Track body weight reduction (e.g., 15–20% in rats over 30 days), hematological profiles (WBC/RBC counts), and histopathological changes in the liver/kidneys. Use OECD Guidelines 407 for subchronic dosing protocols .

Comparative Efficacy Analysis Q: How to design studies comparing Tolpronine’s potency to reference analgesics? A: Use parallel-group designs with matched molar doses. For subcutaneous administration, calculate relative potency ratios (e.g., Tolpronine is ~20x more potent than metamizolum in mice). Include crossover studies to control for inter-individual variability .

Stability and Storage Q: What protocol ensures the stability of this compound stock solutions? A: Store lyophilized powder at -20°C. For aqueous solutions, aliquot in amber vials at 4°C and use within 30 days. Avoid freeze-thaw cycles; validate stability via HPLC at t = 0, 7, 14, and 30 days .

Literature Review Strategies Q: How to conduct systematic reviews addressing knowledge gaps? A: Use databases (PubMed, SciFinder) with keywords: “this compound AND (analgesia OR spasmolytic)”. Filter for peer-reviewed studies post-1957 (first synthesis). Critically appraise methodologies, prioritizing studies with in vivo-in vitro correlation (IVIVC) .

Dose-Response Relationships Q: What statistical approaches optimize therapeutic window determination? A: Apply nonlinear regression (e.g., sigmoidal Emax model) to dose-response data. Calculate therapeutic indices (LD₅₀/ED₅₀) using probit analysis. For skewed distributions, use non-parametric tests (Mann-Whitney U) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.